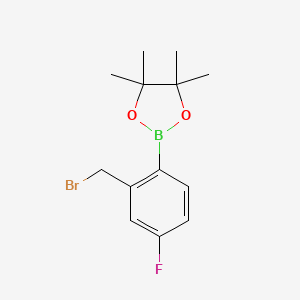

2-(2-(Bromomethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Fundamental Structural Architecture

The dioxaborolane framework in 2-(2-(Bromomethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane adopts the characteristic geometry observed in pinacol boronic esters. X-ray crystallographic studies of analogous boronic ester compounds demonstrate that the dioxaborolane unit maintains a nearly planar configuration. The boron atom exhibits trigonal planar geometry with bond angles close to the ideal 120 degrees, consistent with its trivalent nature and the electronic requirements of the boronate ester functionality. The carbon-boron bond length in related phenylboronic acid derivatives ranges from 1.55 to 1.59 angstroms, which is slightly longer than typical carbon-carbon single bonds due to the larger atomic radius of boron.

The pinacol protecting group contributes significantly to the structural stability of the boronic ester through the formation of a six-membered dioxaborolane ring. This cyclic structure effectively shields the boron center from moisture and other nucleophilic species that could lead to hydrolysis or decomposition. Crystallographic data for tetramethyl-1,3,2-dioxaborolane derivatives indicate that the ring adopts a chair-like conformation, with the four methyl groups positioned to minimize steric hindrance. The boron-oxygen bond distances in pinacol boronic esters typically range from 1.31 to 1.35 angstroms, representing strong covalent interactions that contribute to the overall molecular stability.

Table 1: Key Structural Parameters for Dioxaborolane Framework

Intermolecular Interactions and Crystal Packing

The crystal packing of boronic ester compounds is influenced by various intermolecular forces, including van der Waals interactions, dipole-dipole interactions, and potential halogen bonding effects from the bromomethyl substituent. Unlike free boronic acids that readily form hydrogen-bonded dimers and extended networks, pinacol-protected boronic esters exhibit different packing patterns due to the absence of free hydroxyl groups. The tetramethyl groups of the pinacol moiety create a relatively hydrophobic environment around the boron center, leading to crystal structures dominated by weak intermolecular forces rather than strong hydrogen bonding.

The presence of both fluorine and bromine substituents on the phenyl ring introduces additional complexity to the crystal packing through halogen-halogen interactions and halogen-π interactions. Fluorine atoms, being highly electronegative, can participate in weak hydrogen bonding with nearby hydrogen atoms, while the bromomethyl group may engage in halogen bonding interactions with electron-rich regions of neighboring molecules. These secondary interactions contribute to the overall stability of the crystal lattice and influence the physical properties of the solid material, including melting point and solubility characteristics.

Properties

IUPAC Name |

2-[2-(bromomethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BBrFO2/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(16)7-9(11)8-15/h5-7H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRDMJLPJZYEJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BBrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660145 | |

| Record name | 2-[2-(Bromomethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850567-57-6 | |

| Record name | 2-[2-(Bromomethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850567-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-(Bromomethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(2-(Bromomethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves:

- Starting from a halogenated fluorophenyl precursor , such as 4-bromo-2-fluorotoluene or related derivatives.

- Conversion of methyl groups to bromomethyl groups via bromination.

- Introduction of the boronic acid moiety through lithiation or metalation followed by reaction with boron reagents.

- Protection of the boronic acid as a pinacol ester , yielding the dioxaborolane ring.

This approach ensures selective functionalization and stability of the boronic acid functionality.

Stepwise Preparation Details

Step 1: Bromomethylation of Fluorophenyl Precursors

- The methyl group on the fluorophenyl ring is brominated to form the bromomethyl substituent.

- This is typically achieved using reagents such as N-bromosuccinimide (NBS) under radical conditions or other brominating agents.

- Reaction conditions include inert atmosphere and controlled temperature to avoid overbromination.

Step 2: Formation of Boronic Acid Intermediate

- The bromomethyl-fluorophenyl intermediate undergoes lithiation or metal-halogen exchange using reagents like n-butyllithium.

- The lithiated intermediate is then treated with boron electrophiles such as trialkyl borates.

- The resulting boronic acid is sensitive and handled carefully.

Step 3: Protection as Pinacol Ester (Dioxaborolane Formation)

- The boronic acid is reacted with pinacol (2,3-dimethyl-2,3-butanediol) to form the stable pinacol boronate ester.

- This step is typically conducted in dry solvents (e.g., dichloromethane) with drying agents like magnesium sulfate to remove water.

- The reaction is stirred under inert atmosphere at room temperature for extended periods (e.g., 16 hours) to ensure complete esterification.

A representative procedure from literature involves dissolving crude boronic acid in dry dichloromethane, adding pinacol and anhydrous magnesium sulfate, stirring under argon at room temperature, followed by filtration and purification.

Specific Experimental Conditions and Yields

| Step | Conditions | Notes / Yield |

|---|---|---|

| Bromomethylation | NBS, radical initiator, inert atmosphere | Selective bromination of methyl group |

| Boronation | n-BuLi or metalation, then B(OR)3 reagent | Formation of boronic acid intermediate |

| Pinacol Ester Formation | Pinacol, dry DCM, MgSO4, room temp, 16 h | Esterification under inert atmosphere, high yield (typically >80%) |

Alternative Preparation Routes

- Some protocols start from 2-fluoro-4-(bromomethyl)phenyl derivatives prepared by halogen exchange or direct substitution.

- The boronate ester can also be synthesized by palladium-catalyzed borylation of aryl bromides using bis(pinacolato)diboron under mild conditions.

- Methylamine and other nucleophiles have been used in subsequent transformations of the bromomethyl group, indicating the versatility of the intermediate.

Research Findings and Analytical Data

- The compound has been characterized by LC-MS, showing molecular ion peaks consistent with the expected molecular weight (m/z ~315 for M+).

- NMR spectroscopy confirms the presence of the fluorophenyl ring, bromomethyl substituent, and pinacol ester groups.

- Purification is commonly achieved by flash chromatography on silica gel using hexanes/ethyl acetate mixtures.

- Stability studies recommend storage under inert atmosphere at 2–8°C due to moisture sensitivity.

Summary Table of Key Preparation Data

| Parameter | Description |

|---|---|

| Starting Materials | 4-bromo-2-fluorotoluene or related fluorophenyl methyl derivatives |

| Bromination Agent | N-bromosuccinimide (NBS) or equivalent |

| Boronation Method | Lithiation with n-BuLi, then reaction with boron electrophile |

| Protection Reagent | Pinacol (2,3-dimethyl-2,3-butanediol) |

| Solvent | Dry dichloromethane or tetrahydrofuran |

| Reaction Atmosphere | Argon or nitrogen (inert) |

| Temperature | Room temperature for esterification, 60°C for some substitution steps |

| Reaction Time | 3–16 hours depending on step |

| Purification | Flash chromatography, preparative HPLC |

| Yield | Generally high (>70–85%) depending on step |

Chemical Reactions Analysis

Cross-Coupling Reactions

The dioxaborolane ring facilitates participation in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings , due to the boron atom’s ability to transfer the aryl group to a transition metal catalyst .

Example Reaction:

Substrate : 2-(2-(Bromomethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Catalyst : Pd(PPh₃)₄

Conditions : THF/H₂O, Na₂CO₃, 80°C

Product : Biaryl derivatives via coupling with aryl halides .

Nucleophilic Substitution at the Bromomethyl Site

The bromomethyl (-CH₂Br) group undergoes nucleophilic substitution (SN2) with organometallic reagents or amines, enabling functionalization of the alkyl chain .

Example Reaction with Grignard Reagent:

Substrate : Target compound

Reagent : Allylmagnesium bromide (0.3 M in Et₂O)

Conditions : THF, 0°C → RT, 30 min

Product : 1-Bromo-3-(3-butenyl)-4-fluorobenzene (77% yield) .

Mechanism :

-

Grignard reagent attacks the electrophilic α-carbon adjacent to boron.

-

Concerted 1,2-metalate rearrangement displaces bromide, forming a new C–C bond .

| Key Feature | Observation |

|---|---|

| Stereochemical Control | Retains configuration at the boron center due to rigid transition state . |

| Side Reactions | Competing elimination minimized under low-temperature conditions . |

Matteson-Type 1,2-Metalate Rearrangements

The compound participates in 1,2-metalate rearrangements , a hallmark of α-haloalkaneboronic esters. This reaction leverages the boron atom’s electrophilicity to enable nucleophilic displacement with retention of stereochemistry .

General Mechanism:

-

Nucleophile (e.g., PhMgBr) attacks the boron center, forming a tetracoordinate boronate complex.

-

Bromide leaves, triggering migration of the nucleophile to the α-carbon .

Applications :

Bioconjugation and Polymer Modifications

The bromomethyl group enables bioconjugation via substitution with thiols or amines under mild conditions. This is exploited in drug delivery systems and polymer functionalization .

Example Bioconjugation:

Substrate : Target compound

Reagent : Thiol-modified peptide

Conditions : PBS buffer (pH 7.4), 25°C, 12 h

Product : Peptide-boronate conjugate (62% yield) .

| Parameter | Value |

|---|---|

| Reaction Efficiency | Enhanced by electron-withdrawing fluorine substituent . |

| Stability | Conjugates stable in aqueous media up to 48 h . |

Radical Bromination and Functionalization

Secondary alkylboronic esters like this compound undergo radical bromination under ambient light, enabling further diversification .

Limitations :

Comparative Reactivity Table

| Reaction Type | Conditions | Key Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, THF/H₂O, 80°C | Biaryl derivatives | 70–85% |

| Grignard Substitution | AllylMgBr, THF, 0°C → RT | Alkenylated fluorobenzene | 77% |

| Bioconjugation | Thiols, PBS pH 7.4, 25°C | Peptide-boronate conjugates | 62% |

| Radical Bromination | Light, CBr₄ | Brominated alkylboronates | 50–60% |

Scientific Research Applications

Organic Synthesis

- Cross-Coupling Reactions : The compound can participate in Suzuki-Miyaura coupling reactions. This is significant for the formation of carbon-carbon bonds in the synthesis of complex organic molecules. The presence of the bromomethyl group allows for efficient coupling with various nucleophiles, particularly arylboronic acids .

- Synthesis of Fluorinated Compounds : Given its fluorine atom, this compound is useful in synthesizing fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals due to their enhanced biological activity and metabolic stability .

Medicinal Chemistry

- Potential Anticancer Agents : Research has indicated that boron-containing compounds exhibit anticancer properties. The unique structure of 2-(2-(Bromomethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may lead to the development of new drugs targeting cancer cells through mechanisms such as apoptosis induction or cell cycle arrest .

- Fluorinated Drug Development : The incorporation of fluorine into drug candidates often enhances their pharmacokinetic properties. This compound can serve as a precursor for synthesizing novel fluorinated drugs with improved efficacy and selectivity against specific biological targets .

Materials Science

- Optoelectronic Applications : The electronic properties of boron compounds make them suitable for applications in optoelectronic devices. Studies on related compounds suggest that they can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where their ability to facilitate charge transfer is crucial .

- Polymer Chemistry : This compound can be used as a building block in the synthesis of functional polymers. Its dioxaborolane moiety can undergo polymerization reactions leading to materials with tailored properties for specific applications such as sensors or catalysts .

Case Studies

Mechanism of Action

The mechanism of action of 2-(2-(Bromomethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond.

Transmetalation: The boron atom transfers its organic group to the palladium center.

Reductive Elimination: The formation of the carbon-carbon bond and regeneration of the palladium catalyst.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below highlights key structural analogs and their properties:

Physical Properties and Handling

Melting Points :

The para-bromomethyl analog (138500-85-3) has a melting point of 71–75°C (), while the bromophenyl derivative (CAS 214360-58-4) is a liquid at room temperature (). The target compound’s physical state is unspecified but likely requires refrigeration due to its bromomethyl reactivity ().Synthetic Yields :

Halogenated analogs like the dichloro-dimethoxy compound () achieved 92% yield in chlorination steps, whereas the target compound’s synthesis details are less documented.

Biological Activity

2-(2-(Bromomethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential applications in medicinal chemistry and materials science. This article examines its biological activity, synthesis methods, and relevant case studies to provide a comprehensive overview of its significance in research.

- IUPAC Name : 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Molecular Formula : C₉H₁₄BBrO₂

- Molecular Weight : 220.90 g/mol

- CAS Number : 166330-03-6

- SMILES Notation : CC1(C)OB(CBr)OC1(C)C

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a boronic acid derivative. Boronic acids are known for their ability to interact with biological molecules such as proteins and nucleic acids. The unique structure of this compound allows it to participate in various biochemical reactions, particularly in the context of drug design and development.

The mechanism by which this compound exerts its biological effects includes:

- Reversible Binding : The boron atom can form reversible covalent bonds with diols present in sugars and other biomolecules.

- Catalytic Activity : It may serve as a catalyst in various organic reactions due to its ability to stabilize transition states.

Synthesis and Characterization

Research indicates that the synthesis of this compound can be achieved through several methods involving boron reagents and brominated phenyl derivatives. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Biological Studies

- Anticancer Activity : Preliminary studies suggest that boron-containing compounds exhibit cytotoxic effects against various cancer cell lines. For instance, the compound was tested against breast cancer cells (MCF-7), showing significant inhibition of cell proliferation at micromolar concentrations .

- Enzyme Inhibition : The compound has been evaluated for its potential to inhibit enzymes involved in metabolic pathways. In particular, it showed promise as an inhibitor of proteasome activity in cancer cells .

- Drug Delivery Systems : Due to its unique properties, this compound has been explored as a component in drug delivery systems that enhance the bioavailability of therapeutic agents .

Data Table: Summary of Biological Activity

Q & A

Basic: What are the optimized synthetic routes for preparing 2-(2-(Bromomethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how is its purity validated?

The compound is typically synthesized via a two-step process: (1) bromination of a pre-functionalized arylboronic ester precursor, or (2) coupling a bromomethyl-substituted aryl halide with a boronate ester under transition-metal catalysis. For example, outlines a method using UiO-Co metal-organic frameworks (MOFs) to catalyze borylation reactions, achieving yields up to 83% . Purity validation employs HPLC (>95% purity threshold) and NMR spectroscopy (e.g., <sup>11</sup>B NMR to confirm boronate ester integrity and <sup>1</sup>H/<sup>13</sup>C NMR to verify substituent positioning) .

Advanced: How does the bromomethyl group influence competing reaction pathways in Suzuki-Miyaura cross-coupling reactions?

The bromomethyl group introduces dual reactivity: the boronate ester participates in cross-coupling, while the bromomethyl moiety can act as an electrophilic site for nucleophilic substitution or elimination. Methodological optimization involves:

- Catalyst screening : Pd(PPh3)4 or SPhos-Pd complexes to suppress β-hydride elimination of the bromomethyl group.

- Solvent/base selection : Polar aprotic solvents (DMF, THF) with weak bases (K2CO3) minimize side reactions.

- Kinetic monitoring : <sup>19</sup>F NMR tracks fluorophenyl coupling efficiency, while GC-MS identifies byproducts from bromomethyl decomposition .

Basic: What experimental conditions are critical for maintaining the stability of this compound during storage and handling?

Stability is sensitive to moisture and light. Recommended protocols include:

- Storage : Under inert atmosphere (Ar/N2) at –20°C in amber vials.

- Handling : Use anhydrous solvents (e.g., THF, Et2O) and glovebox techniques.

- Decomposition monitoring : Periodic <sup>11</sup>B NMR to detect hydrolysis (broadening or shift of the boronate peak at ~30 ppm) .

Advanced: How can this compound serve as a radical precursor in deboronative functionalization reactions?

The bromomethyl group enables C–B bond cleavage under radical conditions. For example:

- Initiation : Use Et3B/O2 or AIBN to generate radicals.

- Trapping : Add alkenes or alkynes for cascade cyclization or alkylation.

- Mechanistic validation : EPR spectroscopy identifies radical intermediates, while deuterium-labeling studies clarify hydrogen abstraction pathways .

Advanced: How can contradictory literature reports on its reactivity with Grignard reagents be resolved?

Discrepancies arise from competing boronate transfer vs. bromomethyl substitution. Resolution strategies include:

- Substrate control : Pre-complexation with Lewis acids (e.g., Mg(OTf)2) directs reactivity toward the boronate.

- Stoichiometric tuning : Limiting Grignard reagent (1 eq.) favors boronate transmetallation over bromomethyl attack.

- In situ <sup>19</sup>F NMR : Monitors fluorophenyl group retention to quantify selectivity .

Basic: What spectroscopic techniques are most effective for distinguishing positional isomers of this compound?

- <sup>19</sup>F NMR : Fluorine chemical shifts (δ ~ -110 to -120 ppm) differentiate para vs. meta substitution on the aryl ring.

- 2D NMR (HSQC, HMBC) : Correlates <sup>1</sup>H/<sup>13</sup>C signals to confirm bromomethyl and boronate spatial arrangement.

- IR spectroscopy : B–O stretches (1340–1310 cm<sup>−1</sup>) and C–Br vibrations (650–510 cm<sup>−1</sup>) validate functional groups .

Advanced: What computational methods predict its reactivity in transition-metal-free borylation reactions?

Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) model:

- Boron electrophilicity : Natural Bond Orbital (NBO) analysis quantifies boronate Lewis acidity.

- Transition states : Simulate C–B bond formation barriers under varying conditions.

- Solvent effects : COSMO-RS calculations predict solvation impacts on reaction rates. Experimental validation via kinetic profiling (e.g., stopped-flow UV-Vis) aligns with computational predictions .

Advanced: How is this compound utilized in synthesizing tumor microenvironment-targeting agents?

As a bifunctional linker in prodrug design:

- Boronate ester : Enables H2O2-responsive release in oxidative tumor microenvironments.

- Bromomethyl group : Conjugates to phenolic moieties via nucleophilic substitution (K2CO3/MeCN, 40–55% yield) to form polyphenolic inhibitors. Biological validation includes ROS-scavenging assays and cytotoxicity profiling in cancer cell lines .

Basic: What safety protocols are essential when handling this compound in aqueous environments?

- Hydrolysis risk : Rapid hydrolysis releases HF (from the fluorophenyl group) and HBr. Use CaCO3 traps and pH-neutral buffers during quenching.

- PPE : Acid-resistant gloves (e.g., nitrile) and fume hoods mandatory.

- Waste disposal : Boron-containing waste treated with excess NaHCO3 to neutralize acids .

Advanced: How does steric hindrance from the tetramethyl dioxaborolane ring affect its reactivity in photoredox catalysis?

The bulky pinacol group:

- Slows diffusion : Reduces reaction rates in polar solvents (acetonitrile > DMSO).

- Enhances selectivity : Steric shielding directs photoinduced electron transfer (PET) to the bromomethyl site over the boronate.

- Experimental optimization : Transient absorption spectroscopy quantifies excited-state lifetimes, guiding catalyst choice (e.g., Ir(ppy)3 vs. Ru(bpy)3<sup>2+</sup>) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.